molecular formula C16H15ClN2O2 B245096 3-chloro-N-[3-(propanoylamino)phenyl]benzamide

3-chloro-N-[3-(propanoylamino)phenyl]benzamide

Cat. No. B245096
M. Wt: 302.75 g/mol
InChI Key: MLCNZRGZHDOAGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[3-(propanoylamino)phenyl]benzamide, also known as CPB, is a chemical compound that has been widely used in scientific research for its various applications. It belongs to the class of benzamides and is a derivative of 3-chlorobenzamide. CPB is a white crystalline powder that is soluble in organic solvents like ethanol, methanol, and DMSO.

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(propanoylamino)phenyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of COX-2 by binding to its active site. COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, 3-chloro-N-[3-(propanoylamino)phenyl]benzamide reduces the production of prostaglandins, thereby reducing inflammation. 3-chloro-N-[3-(propanoylamino)phenyl]benzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. The caspase pathway is a series of enzymatic reactions that lead to cell death.
Biochemical and Physiological Effects:
3-chloro-N-[3-(propanoylamino)phenyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting COX-2 activity. 3-chloro-N-[3-(propanoylamino)phenyl]benzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 3-chloro-N-[3-(propanoylamino)phenyl]benzamide has been shown to increase insulin sensitivity and decrease blood glucose levels in diabetic mice.

Advantages and Limitations for Lab Experiments

3-chloro-N-[3-(propanoylamino)phenyl]benzamide has several advantages for lab experiments. It is a relatively inexpensive compound that is readily available. 3-chloro-N-[3-(propanoylamino)phenyl]benzamide is also stable and has a long shelf life. However, 3-chloro-N-[3-(propanoylamino)phenyl]benzamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with. 3-chloro-N-[3-(propanoylamino)phenyl]benzamide is also toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

For research on 3-chloro-N-[3-(propanoylamino)phenyl]benzamide include studying its effects on other inflammatory pathways, other types of cancer cells, and other diseases besides diabetes.

Synthesis Methods

The synthesis of 3-chloro-N-[3-(propanoylamino)phenyl]benzamide involves the reaction of 3-chlorobenzoyl chloride with 3-aminobenzoic acid in the presence of triethylamine. The resulting product is then reacted with propanoic anhydride in the presence of anhydrous potassium carbonate to obtain 3-chloro-N-[3-(propanoylamino)phenyl]benzamide. The yield of this reaction is around 70%.

Scientific Research Applications

3-chloro-N-[3-(propanoylamino)phenyl]benzamide has been extensively used in scientific research for its various applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. 3-chloro-N-[3-(propanoylamino)phenyl]benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 3-chloro-N-[3-(propanoylamino)phenyl]benzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 3-chloro-N-[3-(propanoylamino)phenyl]benzamide has been shown to increase insulin sensitivity and decrease blood glucose levels in diabetic mice.

properties

Molecular Formula

C16H15ClN2O2

Molecular Weight

302.75 g/mol

IUPAC Name

3-chloro-N-[3-(propanoylamino)phenyl]benzamide

InChI

InChI=1S/C16H15ClN2O2/c1-2-15(20)18-13-7-4-8-14(10-13)19-16(21)11-5-3-6-12(17)9-11/h3-10H,2H2,1H3,(H,18,20)(H,19,21)

InChI Key

MLCNZRGZHDOAGZ-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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